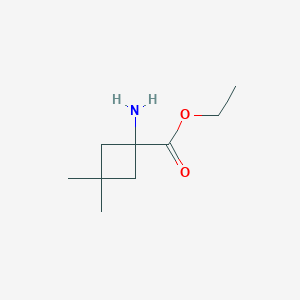![molecular formula C7H5N3O3 B1435100 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091705-21-2](/img/structure/B1435100.png)
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Vue d'ensemble
Description
“4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a derivative of a biheteroaromatic system known as Pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds are basic substrates for various synthetic transformations aimed at creating biologically active compounds . They have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .
Synthesis Analysis
The synthesis of “4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” involves a sequential structural modification of the pyrazolopyrazinone fragment . The key step is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This reaction occurs regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of “4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is represented by the formula C7H5N3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” include iodination, carbonylation, and alkaline hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” include a molecular weight of 179.13 . One of its derivatives, Methyl 2-ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylate, is a white powder with a melting point of 196–198°C .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
The core structure of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid serves as a substrate for various synthetic transformations aimed at creating biologically active compounds. These transformations often involve regioselective reactions, such as the iodination of specific positions on the heterocyclic system, to yield derivatives with potential pharmacological profiles .
Antagonists for Vasopressin and Fibrinogen Receptors
Derivatives of this compound have been studied for their role as antagonists for vasopressin and fibrinogen receptors. These receptors are significant in the regulation of blood pressure and clotting, respectively, making these derivatives valuable for therapeutic interventions in related disorders .
Modulators of Glutamate Receptors
The compound has been used to develop selective positive allosteric modulators for glutamate receptors, specifically GluN2A and mGluR5. These receptors play a crucial role in synaptic transmission in the central nervous system, and modulating them can have therapeutic benefits for neurological conditions .
Anticancer Applications
There is ongoing research into the anticancer applications of derivatives of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid . These derivatives have shown potent antitumor activity against various tumor cell lines, indicating their potential as anticancer agents.
Inhibitors of Mycobacterium Tuberculosis
The compound’s derivatives have been investigated as inhibitors of Mycobacterium tuberculosis H37RV. Tuberculosis remains a major global health challenge, and the development of new inhibitors is crucial for combating antibiotic resistance .
Treatment of Neurodegenerative Diseases
Recent studies suggest that certain derivatives of this compound could be proposed for the treatment of lysosomal and neurodegenerative diseases. These conditions currently have limited treatment options, making this an area of significant medical interest .
Orientations Futures
The future directions for “4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This approach is believed to be the most efficient for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various targets, including vasopressin and fibrinogen receptors, glutamate receptors (glun2a and mglur5), and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that similar compounds can act as antagonists, inhibitors, or modulators depending on their specific targets .
Biochemical Pathways
Related compounds have been associated with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular proliferation .
Result of Action
Related compounds have been associated with a variety of effects, including the inhibition of tumor growth and the modulation of neurotransmission .
Propriétés
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-5-3-4(7(12)13)9-10(5)2-1-8-6/h1-3H,(H,8,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMFNNBUSOPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
CAS RN |
2091705-21-2 | |
| Record name | 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)


![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)